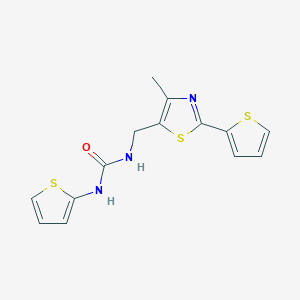
1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C14H13N3OS3 and its molecular weight is 335.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(thiophen-2-yl)urea, a compound with a complex thiazole and thiourea structure, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H13N3OS3, with a molecular weight of approximately 335.46 g/mol. Its structure features a thiazole ring substituted with methyl and thiophene groups, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thiourea and thiazole derivatives. Recent methodologies have focused on optimizing yields and purities using techniques such as microwave-assisted synthesis and solvent-free conditions.
Biological Activities
-
Anticancer Activity :
- Studies have shown that compounds containing thiourea and thiazole moieties exhibit significant anticancer properties. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including lung cancer (EKVX), leukemia (RPMI-8226), and breast cancer (MDA-MB-435) .
- The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial efficacy against a range of bacteria and fungi. Its structural features allow it to interact with microbial enzymes, disrupting metabolic pathways.
- Specific derivatives have shown activity against resistant strains of bacteria, indicating potential as a lead compound for antibiotic development .
- Anti-inflammatory Effects :
- Antiviral Properties :
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
| Compound | Activity | IC50 Value | Cell Line |
|---|---|---|---|
| N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)urea | Antitumor | 25.1 μM | OVCAR-4 (ovarian cancer) |
| N-(6-Methoxy-BT-2-yl)-N′-(3-methoxyphenyl)(thio)ureas | Cytotoxic | 16.23 μM | U937 (human monocytic) |
| 1-(4-Chlorophenyl)-2-methyl... | Antimicrobial | Not specified | Various pathogens |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Modulation : It can interact with specific receptors involved in inflammatory responses.
- DNA Interaction : Some derivatives have shown the ability to intercalate into DNA, leading to disruption of replication processes.
Propriétés
IUPAC Name |
1-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS3/c1-9-11(21-13(16-9)10-4-2-6-19-10)8-15-14(18)17-12-5-3-7-20-12/h2-7H,8H2,1H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFDAWDOVRPGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














